Paeoniflorina

Descripción general

Descripción

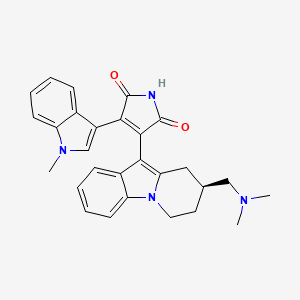

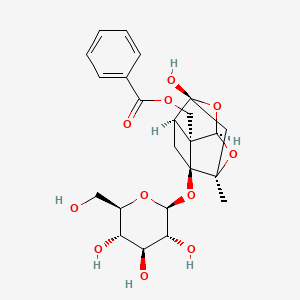

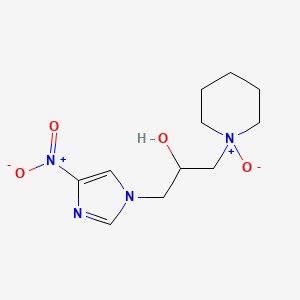

La peoniflorina es un glucósido monoterpénico que se encuentra principalmente en las raíces de las plantas pertenecientes a la familia Paeoniaceae, como la Paeonia lactiflora. Fue extraída por primera vez en 1963 y desde entonces ha sido reconocida por sus diversas actividades farmacológicas, que incluyen propiedades antiinflamatorias, antioxidantes y anticancerígenas . La fórmula química de la peoniflorina es C23H28O11, y tiene un peso molecular de 480.50 g/mol .

Aplicaciones Científicas De Investigación

La peoniflorina tiene una amplia gama de aplicaciones de investigación científica en diversos campos:

Mecanismo De Acción

La peoniflorina ejerce sus efectos a través de múltiples dianas y vías moleculares. Se ha informado que inhibe la vía enzima inositol 1alfa (IRE1α)/NF-κB, reduciendo la inflamación vascular y la disfunción endotelial . Además, se dirige a la señalización mediada por el receptor tipo Toll en las células inmunitarias, ejerciendo acciones antiinflamatorias . La peoniflorina también inhibe la actividad de NF-κB y la expresión de NF-κB p65 al bloquear la fosforilación de IκBa .

Análisis Bioquímico

Biochemical Properties

Paeoniflorin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, paeoniflorin has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . Additionally, it interacts with proteins such as heat shock proteins, which help in protein folding and protection against stress . Paeoniflorin also modulates the activity of enzymes like superoxide dismutase, which is involved in the detoxification of reactive oxygen species .

Cellular Effects

Paeoniflorin exerts significant effects on various cell types and cellular processes. It has been shown to protect neuronal cells from oxidative stress and apoptosis by modulating cell signaling pathways such as the PI3K/Akt and MAPK pathways . In immune cells, paeoniflorin reduces the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects . Furthermore, paeoniflorin influences gene expression by upregulating the expression of neuroprotective genes and downregulating pro-apoptotic genes .

Molecular Mechanism

At the molecular level, paeoniflorin exerts its effects through several mechanisms. It binds to and inhibits the activity of enzymes such as caspase-3, which plays a role in apoptosis . Paeoniflorin also activates the Nrf2/ARE pathway, leading to the upregulation of antioxidant genes . Additionally, it modulates the activity of transcription factors like NF-κB, thereby reducing the expression of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of paeoniflorin have been observed to change over time. Paeoniflorin is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperatures and acidic environments . Long-term studies have shown that paeoniflorin maintains its neuroprotective and anti-inflammatory effects over extended periods . Its efficacy may decrease over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of paeoniflorin vary with different dosages in animal models. At low to moderate doses, paeoniflorin exhibits beneficial effects such as reducing inflammation and protecting against neuronal damage . At high doses, paeoniflorin can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the efficacy of paeoniflorin plateaus beyond a certain dosage .

Metabolic Pathways

Paeoniflorin is involved in several metabolic pathways. It undergoes hydrolysis and oxidation in the liver, primarily mediated by cytochrome P450 enzymes . The main metabolic sites are the pinane structure and the ester bond . Paeoniflorin also affects metabolic flux by modulating the activity of enzymes involved in glucose and lipid metabolism .

Transport and Distribution

Within cells and tissues, paeoniflorin is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells . Paeoniflorin also binds to plasma proteins, which aids in its distribution throughout the body . Its localization and accumulation are influenced by factors such as tissue type and the presence of specific binding proteins .

Subcellular Localization

Paeoniflorin exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its protective effects against oxidative stress . Paeoniflorin also targets the nucleus, where it modulates gene expression by interacting with transcription factors . Post-translational modifications such as phosphorylation play a role in directing paeoniflorin to specific cellular compartments .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La peoniflorina se puede sintetizar a través de varios métodos, incluyendo el método de evaporación de disolvente para crear un complejo de peoniflorina-fosfolípido (PF-PLC). Este método mejora la lipofilicidad y la biodisponibilidad oral de la peoniflorina . La preparación implica calorimetría de barrido diferencial (DSC), espectroscopia infrarroja por transformada de Fourier (FTIR) y difracción de rayos X en polvo (XRD) para evaluar las propiedades fisicoquímicas del complejo .

Métodos de producción industrial

La producción industrial de peoniflorina normalmente implica la extracción de las raíces de Paeonia lactiflora utilizando disolventes como el etanol. El compuesto extraído se purifica entonces mediante técnicas cromatográficas para obtener peoniflorina de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

La peoniflorina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Puede formar nuevos compuestos con la adición de sustituyentes fenólicos .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que implican peoniflorina incluyen alcoholes inferiores y acetatos. Por ejemplo, la reacción de la peoniflorina con alcoholes inferiores en presencia de catalizadores puede conducir a la formación de acetatos .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de la peoniflorina, como acetatos y compuestos fenólicos .

Comparación Con Compuestos Similares

La peoniflorina es única entre los glucósidos monoterpénicos debido a sus diversas actividades farmacológicas. Compuestos similares incluyen:

Oxypeoniflorina: Un derivado de la peoniflorina con bioactividades similares.

Benzoilpeoniflorina: Un compuesto con efectos antiinflamatorios mejorados en comparación con la peoniflorina.

La peoniflorina destaca por su amplio espectro de actividades y su potencial para aplicaciones terapéuticas en diversas enfermedades.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Paeoniflorin involves several steps, including extraction, purification, and chemical reactions. The starting material is paeoniflorin-containing plant material, such as Paeonia lactiflora roots. The extracted compound is then purified through various techniques, such as chromatography and crystallization. Finally, chemical reactions are used to modify the purified compound to produce Paeoniflorin.", "Starting Materials": [ "Paeonia lactiflora roots", "Solvent (e.g. ethanol, water)", "Acid (e.g. hydrochloric acid, sulfuric acid)", "Base (e.g. sodium hydroxide, potassium hydroxide)", "Reagents (e.g. sodium borohydride, sodium nitrite)" ], "Reaction": [ "Extract paeoniflorin-containing plant material using solvent", "Purify extracted compound using chromatography and crystallization techniques", "React purified compound with acid to remove unwanted groups", "React purified compound with base to form a salt", "React salt with reagents to form Paeoniflorin" ] } | |

| 23180-57-6 | |

Fórmula molecular |

C23H28O11 |

Peso molecular |

480.5 g/mol |

Nombre IUPAC |

[(2S,3R,6R,8S)-6-hydroxy-8-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate |

InChI |

InChI=1S/C23H28O11/c1-20-9-22(29)13-7-23(20,32-18-16(27)15(26)14(25)12(8-24)31-18)21(13,19(33-20)34-22)10-30-17(28)11-5-3-2-4-6-11/h2-6,12-16,18-19,24-27,29H,7-10H2,1H3/t12?,13?,14?,15?,16?,18?,19?,20-,21-,22+,23-/m0/s1 |

Clave InChI |

YKRGDOXKVOZESV-QJYRDPBJSA-N |

SMILES isomérico |

C[C@]12C[C@@]3(C4C[C@]1([C@@]4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)O |

SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)O |

SMILES canónico |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)O |

Apariencia |

Solid powder |

| 23180-57-6 | |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

paeoniflorin peoniflorin peoniflorin sulfonate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[[1-[N-Hydroxy-acetamidyl]-3-methyl-butyl]-carbonyl-leucinyl]-alanine ethyl ester](/img/structure/B1679480.png)

![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B1679481.png)

![1-[(2S)-1-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679486.png)